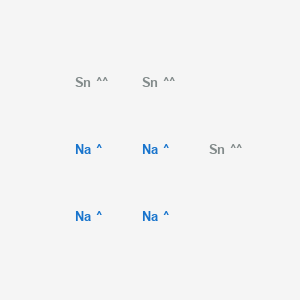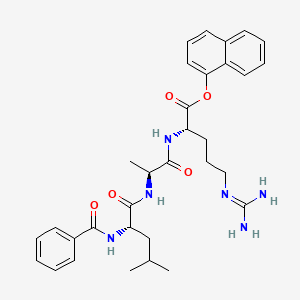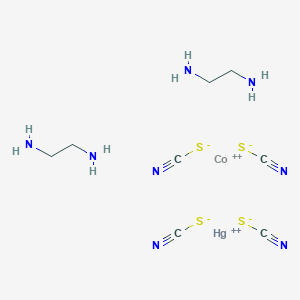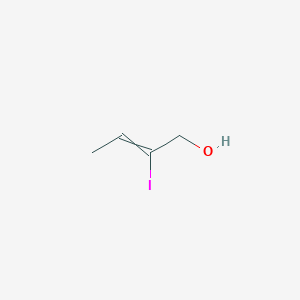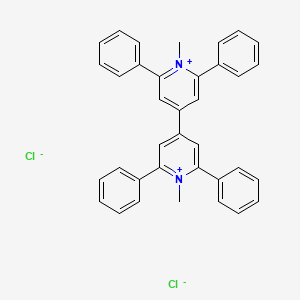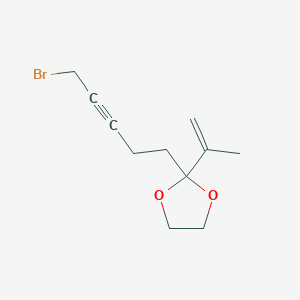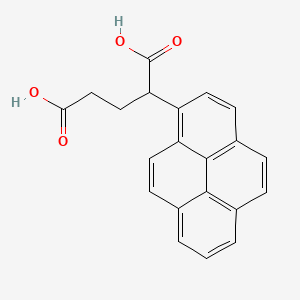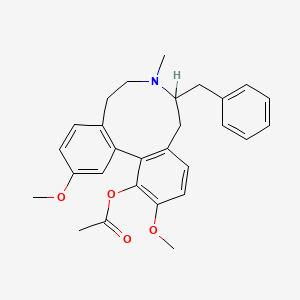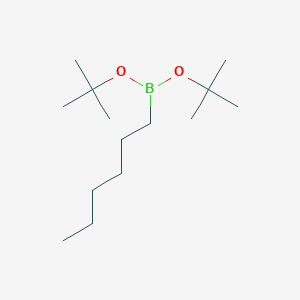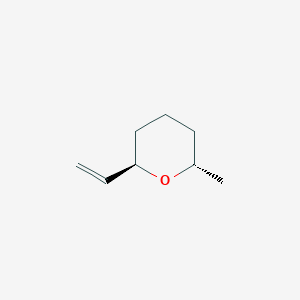
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is a chemical compound with the molecular formula C8H14O. It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom. This compound is known for its unique structural features, including a double bond and a methyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- can be achieved through various methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism by which 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Geranic oxide
- Linalool-3,7-oxide
- Dehydroxylinalooloxide A
Uniqueness
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is unique due to its specific structural features, such as the presence of a double bond and a methyl group
Propriétés
Numéro CAS |
81554-15-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2R,6S)-2-ethenyl-6-methyloxane |
InChI |
InChI=1S/C8H14O/c1-3-8-6-4-5-7(2)9-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m0/s1 |
Clé InChI |
UMYYXAXDBFKPKM-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](O1)C=C |
SMILES canonique |
CC1CCCC(O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
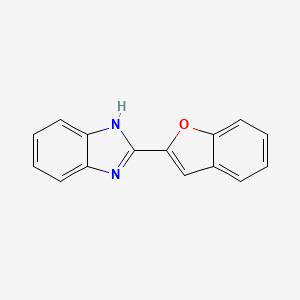
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
